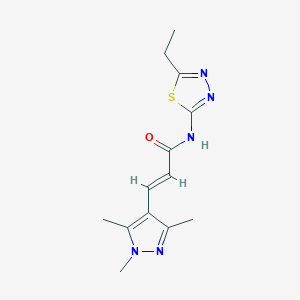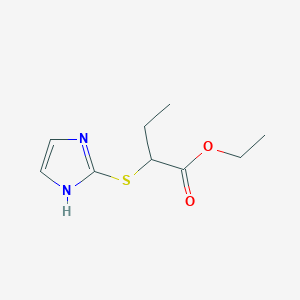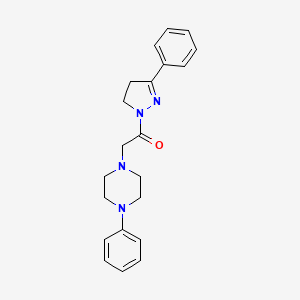
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPM is a small molecule that belongs to the class of pyrazole-piperidine derivatives, and it has been shown to have a variety of biological effects.
作用機序
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and protein degradation. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to reduce inflammation and oxidative stress in animal models. In addition, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its relatively simple synthesis method. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is also a small molecule, which makes it easy to manipulate and study in vitro. However, one of the limitations of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. One area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone for cancer treatment. Another area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a treatment for neurodegenerative diseases. Further studies are needed to determine the long-term effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone on cognitive function and neuroprotection. Finally, further studies are needed to determine the safety and efficacy of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in human clinical trials.
合成法
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with piperidine and thionyl chloride. The resulting product is then treated with 4-methoxybenzyl chloride to obtain (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is a relatively simple process and can be carried out in a laboratory setting with ease.
科学的研究の応用
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have potential as a therapeutic agent for a variety of diseases. It has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to reduce inflammation in animal models. In neurodegenerative disease research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)12-9-11(14-15(12)3)13(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBZVLYTPGJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)


![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
